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molecular formula C4H9Br B165281 2-Bromo-2-methylpropane CAS No. 507-19-7

2-Bromo-2-methylpropane

Cat. No. B165281
M. Wt: 137.02 g/mol
InChI Key: RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Patent
US04036988

Procedure details

9.6 gm (0.05 mol) of 1-(3-cyanophenoxy)-2-hydroxy-3-amino propane were dissolved in 40 ml of dimethylformamide and 100 ml of tetrahydrofuran and 4.2 gm (0.05 mol) of pulverized sodium bicarbonate were added thereto. Then, 6.9 gm (0.05 mol) of tert.-butylbromide were added and the mixture was refluxed for 24 hours. After the mixture had been cooled, the inorganic solid was filtered off and the solvent mixture was distilled off in vacuo. The residue was dissolved by heating in ethyl acetate and the insoluble inorganic portions were vacuum filtered off and the filtrate was admixed with petroleum ether. The base precipitated in solid form and was isolated and recrystallized from ethyl acetate with an addition of petroleum ether to obtain 1-(3-cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane having a melting point of 108°-110° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[O:6][CH2:7][CH:8]([OH:11])[CH2:9][NH2:10])#[N:2].O1CCCC1.C(=O)(O)[O-].[Na+].[C:25](Br)([CH3:28])([CH3:27])[CH3:26]>CN(C)C=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][CH:14]=1)[O:6][CH2:7][CH:8]([OH:11])[CH2:9][NH:10][C:25]([CH3:28])([CH3:27])[CH3:26])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(#N)C=1C=C(OCC(CN)O)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)(C)(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been cooled
FILTRATION
Type
FILTRATION
Details
the inorganic solid was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent mixture was distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The base precipitated in solid form
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate with an addition of petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(OCC(CNC(C)(C)C)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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